An In-depth Technical Guide to [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid is a multifaceted heterocyclic compound that has garnered interest within the scientific community. Its structure, featuring a thiazole ring linked to a hydroxyphenyl group and an acetic acid moiety, positions it as a molecule with significant potential in medicinal chemistry and drug discovery. The thiazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, recognized for its diverse biological activities that include anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the phenolic hydroxyl group and the carboxylic acid functional group further enhances its potential for targeted biological interactions and favorable pharmacokinetic properties.
This technical guide provides a comprehensive overview of the fundamental properties of [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid, including its physicochemical characteristics, a detailed plausible synthesis route, and an exploration of its potential biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Structure and Identifiers
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IUPAC Name: [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid
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CAS Number: 23551-34-0[2]
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Molecular Formula: C₁₁H₉NO₃S
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Molecular Weight: 235.26 g/mol
Predicted Physicochemical Data
Due to the limited availability of experimental data for this specific molecule, the following physicochemical parameters have been predicted using computational models. These predictions provide valuable estimates for guiding experimental design.
| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Discovery |
| pKa (acidic) | ~4.5 - 5.5 | ACD/Labs Percepta | The carboxylic acid pKa influences the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding. A pKa in this range suggests it will be predominantly ionized at blood pH (7.4). |
| pKa (phenolic) | ~9.0 - 10.0 | ACD/Labs Percepta | The phenolic pKa indicates the acidity of the hydroxyl group. At physiological pH, this group will be largely protonated. |
| logP (Octanol-Water) | ~1.5 - 2.5 | ChemAxon | The logP value is a measure of lipophilicity. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, which is favorable for oral bioavailability. |
| Aqueous Solubility | Moderately Soluble | ACD/Labs Percepta | The presence of both ionizable groups (carboxylic acid and phenol) and the thiazole ring suggests moderate aqueous solubility, which is crucial for formulation and absorption. |
Synthesis of [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid
The synthesis of [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid can be efficiently achieved through the well-established Hantzsch thiazole synthesis.[3][4][5] This method involves the condensation of an α-haloketone with a thioamide. A plausible and detailed synthetic route is outlined below.
Overall Synthetic Scheme
Caption: Plausible synthetic route to the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl [2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetate (Hantzsch Thiazole Synthesis)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
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Addition of Reagents: To this solution, add ethyl 4-chloroacetoacetate (1.1 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl [2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetate.
Step 2: Hydrolysis to [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid
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Reaction Setup: Dissolve the ethyl ester from Step 1 (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
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Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate.
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Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid. Further purification can be achieved by recrystallization if necessary.
Potential Biological Activities and Mechanism of Action
The structural motifs present in [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid suggest several potential biological activities. The thiazole ring is a key component of many compounds with anti-inflammatory, anticancer, and antidiabetic properties.
Anti-inflammatory Activity via COX-2 Inhibition
A significant number of thiazole-containing compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[6][7][8] The general structure of many COX-2 inhibitors features a central heterocyclic ring with appended aromatic groups. The 2-(4-hydroxyphenyl)thiazole scaffold of the title compound bears a resemblance to known COX-2 inhibitors.
Caption: Potential inhibition of the COX-2 pathway.
The acetic acid moiety is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[9] It is plausible that [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid could bind to the active site of COX-2, thereby inhibiting the production of prostaglandins and exerting an anti-inflammatory effect.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Thiazolidinediones are a well-known class of drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[2][10] While not a thiazolidinedione, the thiazole ring in [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid could potentially interact with PPARs. Several non-thiazolidinedione thiazole derivatives have been investigated as PPAR agonists.[11][12]
Caption: Potential mechanism of PPAR agonism.
Agonism of PPARs, particularly PPARα and PPARγ, can lead to improved insulin sensitivity and lipid profiles, making this a promising area of investigation for compounds with this scaffold.
Analytical Characterization
The structural elucidation and purity assessment of [2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid can be achieved using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the hydroxyphenyl ring, the thiazole ring proton, and the methylene protons of the acetic acid side chain. The chemical shifts will be influenced by the electronic nature of the heterocyclic system and the substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the thiazole and phenyl rings, and the methylene carbon.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve cleavage of the acetic acid side chain and fragmentation of the thiazole ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or acetic acid) would be a good starting point for method development.
Conclusion and Future Directions
[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid represents a promising scaffold for the development of new therapeutic agents. Its structural features suggest potential as an anti-inflammatory agent, possibly through COX-2 inhibition, and as a modulator of metabolic pathways via PPAR agonism. The synthetic route outlined in this guide is robust and amenable to the generation of analogues for structure-activity relationship (SAR) studies.
Future research should focus on the experimental validation of the predicted physicochemical properties and the biological activities proposed in this guide. In vitro assays for COX-1/COX-2 inhibition and PPAR agonism would be critical next steps. Furthermore, a comprehensive evaluation of its ADME and toxicological profile will be necessary to ascertain its potential as a drug candidate. The exploration of this and related thiazole derivatives could lead to the discovery of novel and effective treatments for a range of diseases.
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